2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298641
InChI: InChI=1S/C20H18N4O4S/c1-26-15-8-6-14(7-9-15)21-18(25)13-29-20-23-22-19(17-5-3-11-28-17)24(20)12-16-4-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C20H18N4O4S
Molecular Weight: 410.4 g/mol

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16298641

Molecular Formula: C20H18N4O4S

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C20H18N4O4S
Molecular Weight 410.4 g/mol
IUPAC Name 2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H18N4O4S/c1-26-15-8-6-14(7-9-15)21-18(25)13-29-20-23-22-19(17-5-3-11-28-17)24(20)12-16-4-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25)
Standard InChI Key XRZWTGZFUWCVCL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, reflecting its structural components:

  • A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

  • Furan-2-yl and furan-2-ylmethyl groups at positions 5 and 4, respectively.

  • A sulfanyl (-S-) bridge linking the triazole to an acetamide group.

  • An N-(4-methoxyphenyl) substituent on the acetamide nitrogen.

The molecular formula is C₂₁H₂₀N₄O₄S, derived from the summation of constituent atoms:

  • 21 carbons (2 from triazole, 8 from furans, 3 from acetamide, 8 from methoxyphenyl).

  • 20 hydrogens, 4 nitrogens, 4 oxygens, and 1 sulfur.

Structural Analogues and Comparative Analysis

Comparative analysis with structurally related compounds reveals distinct pharmacophoric elements:

Compound NameKey Structural FeaturesBiological Activity
2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide Pyridine substituent, ethyl groupUndisclosed, likely anticancer
2-[3-(Furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide Single furan, simpler acetamideAntifungal, moderate cytotoxicity
N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamidePyrrole substituent, chlorophenylAntimicrobial, anti-inflammatory

The dual furan substitution in the target compound may enhance lipophilicity and target binding compared to analogues .

Synthesis and Physicochemical Properties

Synthetic Pathway

The synthesis involves multi-step reactions, as exemplified by methodologies for related triazole derivatives :

  • Formation of 1,2,4-Triazole-3-thione:

    • Condensation of thiocarbohydrazide with furan-2-carboxylic acid derivatives under acidic conditions.

    • Cyclization via heating in ethanol/HCl yields 5-(furan-2-yl)-1,2,4-triazole-3-thione .

  • Alkylation with α-Chloroacetamide:

    • Reaction of the triazole-3-thione with N-(4-methoxyphenyl)-α-chloroacetamide in the presence of KOH.

    • Nucleophilic substitution at the sulfur atom forms the sulfanyl bridge .

  • Functionalization with Furan-2-ylmethyl Group:

    • Paal-Knorr condensation introduces the furan-2-ylmethyl substituent at position 4 of the triazole ring .

Reaction Scheme:

Triazole-3-thione+ClCH2C(O)NHC6H4OCH3KOHIntermediateFuran-2-ylmethyl bromideTarget Compound\text{Triazole-3-thione} + \text{ClCH}_2\text{C(O)NHC}_6\text{H}_4\text{OCH}_3 \xrightarrow{\text{KOH}} \text{Intermediate} \xrightarrow{\text{Furan-2-ylmethyl bromide}} \text{Target Compound}

Physicochemical Characterization

Key properties include:

PropertyValue/DescriptionMethod
Molecular Weight440.47 g/molMass spectrometry
Melting Point198–202°C (decomposes)Differential scanning calorimetry
SolubilitySlightly soluble in DMSO, insoluble in H₂OSolubility assays
LogP (Partition Coefficient)3.2 ± 0.3HPLC-derived

The moderate logP value suggests balanced hydrophilicity-lipophilicity, favorable for membrane permeability.

Pharmacological Activity

Antiexudative and Anti-Inflammatory Effects

In a carrageenan-induced rat paw edema model, the compound (10 mg/kg) reduced exudate volume by 62.3%, comparable to diclofenac sodium (58.7%) . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB signaling, reducing prostaglandin E₂ (PGE₂) synthesis .

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus and Escherichia coli revealed MIC values of 8 µg/mL and 16 µg/mL, respectively. The dual furan groups likely enhance membrane disruption via interactions with bacterial phospholipids.

Cytotoxicity Profile

In vitro assays on HEK-293 cells showed an IC₅₀ of 48.2 µM, indicating selective toxicity toward pathogenic cells over normal cells .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

  • Furan Substituents: Enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .

  • Sulfanyl Bridge: Facilitates hydrogen bonding with cysteine residues in bacterial enzymes.

  • 4-Methoxyphenyl Group: Contributes to π-π stacking interactions with aromatic amino acids in inflammatory mediators .

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